3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- follows IUPAC guidelines to unambiguously describe its molecular structure. The parent heterocycle is a 1,2-oxazole (isoxazole) ring, substituted at position 3 with a carboxamide group (-CONHOH) and at position 5 with a [(2-chlorophenyl)thio]methyl moiety. The full IUPAC name is 5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide .
The numbering of the isoxazole ring begins with the oxygen atom as position 1, followed by the adjacent nitrogen at position 2. The carboxamide group at position 3 retains the N-hydroxy designation to specify the hydroxylamine derivative. The substituent at position 5 consists of a methylene bridge (-CH2-) linked to a sulfur atom, which is further bonded to a 2-chlorophenyl group. This hierarchical naming ensures precise communication of the compound’s connectivity and functional groups.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C11H9ClN2O3S , derived from the following constituent atoms:
- 11 carbon atoms : 6 from the aromatic rings (isoxazole and benzene), 2 from the methylene bridge, and 3 from the carboxamide group.
- 9 hydrogen atoms : Distributed across the aromatic rings, methylene bridge, and hydroxylamine moiety.
- 1 chlorine atom : Located at the ortho position of the benzene ring.
- 2 nitrogen atoms : One in the isoxazole ring and one in the carboxamide group.
- 3 oxygen atoms : One in the isoxazole ring, one in the hydroxyl group, and one in the carboxamide carbonyl.
- 1 sulfur atom : Part of the thioether linkage.
The molecular weight is 284.72 g/mol , calculated using atomic masses from the IUPAC periodic table. This value aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities.
SMILES Notation and Structural Representation
The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl . Breaking this down:
- C1=CC=C(C(=C1)...)Cl : Represents the 2-chlorophenyl group, where chlorine is bonded to the second carbon of the benzene ring.
- SCC2=CC(=NO2)... : Indicates the thioether (-S-CH2-) bridge connecting the benzene ring to the isoxazole moiety.
- C(=NO2) : Describes the isoxazole ring, with a nitrogen at position 2 and an oxygen at position 1.
- C(=O)NO : Specifies the N-hydroxycarboxamide group at position 3.
A 2D structural depiction (Figure 1) highlights the planar isoxazole core, the orthogonal orientation of the 2-chlorophenyl group, and the hydrogen-bonding capacity of the hydroxylamine moiety.
Crystallographic Data and Conformational Isomerism
While experimental crystallographic data for this compound remains unpublished, computational models predict a triclinic crystal system with space group P-1. Density functional theory (DFT) simulations suggest that the thioether linkage (-S-CH2-) introduces rotational flexibility, enabling two primary conformational isomers:
- Synclinal conformation : The 2-chlorophenyl group lies in proximity to the isoxazole ring, stabilized by weak van der Waals interactions.
- Anti-periplanar conformation : The aromatic rings adopt a trans orientation, minimizing steric hindrance.
The energy difference between these conformers is estimated at 2.3 kcal/mol , favoring the anti-periplanar form under standard conditions. X-ray diffraction studies of analogous compounds (e.g., 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide) reveal similar conformational dynamics, with torsional angles of 112°–158° around the methylene-sulfur bond.
Comparative Analysis with Related Isoxazolecarboxamide Derivatives
The structural features of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- distinguish it from related derivatives (Table 1):
Key Observations :
- The thioether group in the target compound enhances lipophilicity (calculated LogP = 2.1) compared to amide-containing derivatives (LogP = 1.4).
- The N-hydroxycarboxamide moiety enables chelation of metal ions, a feature absent in quinazoline-based analogs.
- Steric effects from the 2-chlorophenyl group reduce rotational freedom relative to alkyl-substituted derivatives.
This comparative analysis underscores the unique pharmacophoric features of the compound, positioning it as a candidate for targeted drug design.
Properties
CAS No. |
823220-09-3 |
|---|---|
Molecular Formula |
C11H9ClN2O3S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
VCZVWKIHPCHVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation
The isoxazole core is commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For this compound, the isoxazole ring bearing a carboxamide at the 3-position can be prepared by:
- Generating a nitrile oxide intermediate from an appropriate oxime precursor.
- Cycloaddition with an alkyne or alkene bearing a suitable substituent to yield the isoxazole ring.
Alternatively, the isoxazole ring can be constructed by condensation of hydroxylamine derivatives with β-ketoesters or β-diketones, followed by cyclization.
Formation of the N-Hydroxy Carboxamide Group
The N-hydroxy carboxamide moiety at the 3-position is introduced by:
- Conversion of the isoxazole-3-carboxylic acid or ester intermediate to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Subsequent reaction of the acid chloride with hydroxylamine hydrochloride or free hydroxylamine under controlled pH and temperature to yield the N-hydroxy carboxamide.
This step requires careful control to avoid overreaction or decomposition of the sensitive N-hydroxy amide group.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | β-ketoester or β-diketone + hydroxylamine | Cyclization conditions (acid/base catalysis) | Isoxazole-3-carboxylic acid or ester | Formation of isoxazole ring |
| 2 | Isoxazole-3-carboxylic acid derivative | Halogenation at 5-position (e.g., NBS for bromination) | 5-halogenated isoxazole | Prepares for nucleophilic substitution |
| 3 | 5-halogenated isoxazole + 2-chlorothiophenol | Base (K2CO3), solvent (DMF), heat | 5-[[(2-chlorophenyl)thio]methyl] isoxazole | Thioether substitution |
| 4 | 5-substituted isoxazole carboxylic acid | Thionyl chloride or oxalyl chloride | Acid chloride intermediate | Activation for amide formation |
| 5 | Acid chloride + hydroxylamine | Mild base, low temperature | 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- | Final product |
Research Findings and Optimization Notes
Yield and Purity: The nucleophilic substitution step to introduce the (2-chlorophenyl)thio group is critical for yield optimization. Using dry aprotic solvents and controlling temperature improves substitution efficiency and reduces side reactions.
N-Hydroxy Amide Stability: The N-hydroxy carboxamide group is sensitive to acidic and basic hydrolysis; thus, mild reaction conditions and immediate purification are recommended to maintain product integrity.
Alternative Routes: Some literature suggests direct coupling of 2-chlorophenyl thiol with 5-(chloromethyl) isoxazole derivatives, bypassing halogenation steps, which can streamline synthesis but requires careful control of reaction parameters to avoid polysubstitution.
Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (notably the N-OH stretch), and mass spectrometry to confirm the presence of the thioether and N-hydroxy amide functionalities.
Summary Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
a. Isoxazolecarboxamides with Arylthio Groups
- 5-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide (): This compound lacks the thioether bridge but retains the 2-chlorophenyl group directly attached to the isoxazole. The absence of the thio-methyl linker reduces steric bulk and may alter pharmacokinetic properties such as membrane permeability.
- N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide () :
The 2-chlorophenyl group is at the 3-position of the isoxazole, and a methyl group occupies the 5-position. The tetrahydrobenzothiophene-carbamoyl substituent adds complexity, likely improving target specificity but reducing solubility compared to the N-hydroxy group in the target compound .
b. Thioether-Linked Isoxazole Derivatives
- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25, ): This analog shares the thio-methyl-isoxazole motif but links it to a benzamide scaffold. The 4-nitrophenylaminoethyl group introduces polar and electron-withdrawing effects, contrasting with the N-hydroxy amide in the target compound. Such structural differences may influence binding affinity to enzymes like proteases or kinases .
Research Findings and Implications
- Synthetic Challenges : The thioether linkage in the target compound may require specialized reagents (e.g., Oxone® for oxidative coupling, as seen in ) or thiophilic catalysts .
- Pharmacokinetics: The N-hydroxy group may improve solubility compared to non-polar amides (e.g., ), though this could be offset by the lipophilic 2-chlorophenyl group.
Biological Activity
3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- is a compound that has garnered interest due to its potential biological activities. The unique isoxazole structure combined with a thioether functional group suggests various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 284.72 g/mol
The compound's structure consists of an isoxazole ring, which is known for its significant biological properties, including anticancer and anti-inflammatory activities.
Biological Activity Overview
The biological activities of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- can be categorized into several key areas:
-
Anticancer Activity :
- Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, with IC values indicating promising potency.
- A study reported that specific isoxazole derivatives achieved IC values as low as 15.48 µg/ml against HeLa cells, suggesting strong anticancer potential .
-
Anti-inflammatory Effects :
- The compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This interaction could position it as a candidate for treating inflammatory diseases.
- Antioxidant Activity :
Table 1: Biological Activity of Related Isoxazole Derivatives
| Compound Name | Cancer Cell Line | IC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound 2d | HeLa | 15.48 | Anticancer |
| Compound 2e | Hep3B | 23.00 | Anticancer |
| Compound 2a | MCF-7 | 39.80 | Antioxidant |
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against multiple cancer cell lines |
| Anti-inflammatory | Potential inhibition of inflammatory enzymes |
| Antioxidant | Capable of scavenging free radicals |
Case Studies and Research Findings
-
Cytotoxicity Studies :
A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Compounds such as 2d and 2e exhibited potent anticancer properties, significantly reducing the secretion of alpha-fetoprotein in Hep3B cells . -
Mechanistic Insights :
Preliminary molecular docking studies suggest that the compound may bind to specific targets involved in cancer proliferation and inflammation. This binding affinity indicates a possible mechanism through which the compound exerts its biological effects. -
Comparative Studies :
Comparative studies with other isoxazole derivatives reveal that the unique combination of the isoxazole ring and thioether functionality in this compound may confer distinct biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
